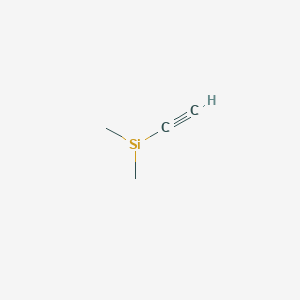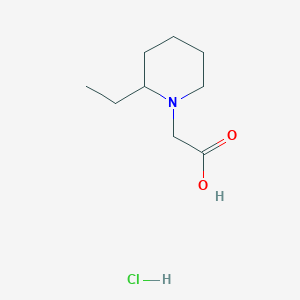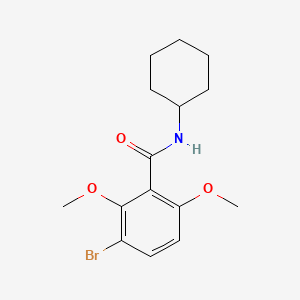
Cyclotetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotetracontane is a large cycloalkane with the molecular formula C₄₀H₈₀ . It is a macrocyclic compound, meaning it contains a large ring structure. This compound is notable for its stability and unique structural properties, which make it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of large cycloalkanes like cyclotetracontane can be challenging due to the difficulty in bringing the ends of a long hydrocarbon chain together to form a ring. One common method involves the high-dilution technique, where the concentration of reactants is kept very low to favor intramolecular cyclization over intermolecular reactions . This method helps in achieving the desired ring closure by reducing the chances of the ends reacting with other molecules instead of forming a ring.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and the complexity of its synthesis. when required, it can be synthesized using advanced organic synthesis techniques that involve careful control of reaction conditions to ensure the formation of the desired macrocyclic structure.
Chemical Reactions Analysis
Types of Reactions
Cyclotetracontane, like other cycloalkanes, can undergo various chemical reactions, including:
Oxidation: Cycloalkanes can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert cycloalkanes to alkanes.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the cycloalkane are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogenation typically uses halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Haloalkanes.
Scientific Research Applications
Cyclotetracontane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactions of large cycloalkanes.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its large ring structure.
Industry: Used in the synthesis of specialized materials and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of cyclotetracontane in chemical reactions involves the interaction of its large ring structure with various reagents. The stability of the ring can influence the reaction pathways and the types of products formed. In biological systems, its interactions with molecular targets can be studied to understand its potential effects and applications.
Comparison with Similar Compounds
Cyclotetracontane can be compared with other large cycloalkanes such as cyclotetradecane (C₁₄H₂₈) and cyclohexadecane (C₁₆H₃₂). These compounds share similar structural properties but differ in ring size and stability. This compound’s larger ring size makes it unique and provides different chemical and physical properties compared to smaller cycloalkanes .
List of Similar Compounds
- Cyclotetradecane (C₁₄H₂₈)
- Cyclohexadecane (C₁₆H₃₂)
- Cyclooctadecane (C₁₈H₃₆)
Properties
CAS No. |
297-54-1 |
|---|---|
Molecular Formula |
C40H80 |
Molecular Weight |
561.1 g/mol |
IUPAC Name |
cyclotetracontane |
InChI |
InChI=1S/C40H80/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-40H2 |
InChI Key |
AKOZSKYOLYZEAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[3,4-b]indole](/img/structure/B14762832.png)

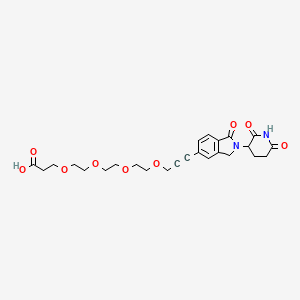

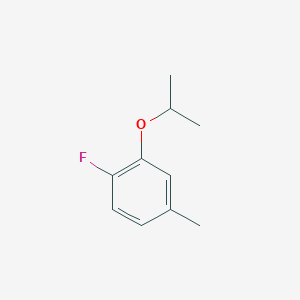
![[4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate](/img/structure/B14762870.png)
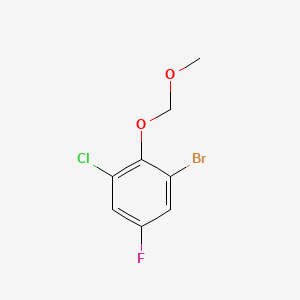
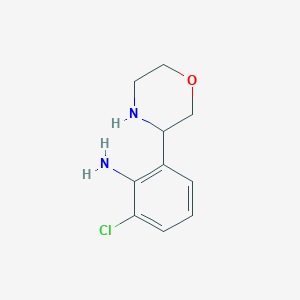

![spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine]](/img/structure/B14762889.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid](/img/structure/B14762896.png)
